molecular formula C₁₄H₁₂N₂O₂ B122464 Salicylaldehyde azine CAS No. 959-36-4

Salicylaldehyde azine

Cat. No. B122464
CAS RN: 959-36-4
M. Wt: 240.26 g/mol
InChI Key: STOVYWBRBMYHPC-UHFFFAOYSA-N
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Description

Salicylaldehyde azine derivatives are compounds that have been found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. These compounds show weak fluorescence in good solvents, but strong emission in poor solvents. The AIEE color can vary from green to red, depending on the substituents on the azines, indicating potential applications in fluorescence sensing of hydrazine .

Synthesis Analysis

Salicylaldehyde azines can be synthesized through the condensation of substituted salicylaldehydes with hydrazine. The reaction conditions have been optimized to ensure smooth condensation, and the extent of condensation depends on the nature of the substituent group in the salicylaldehydes . Additionally, a novel formation of salicylaldehyde azine from methylhydrazones induced by tin(IV) chloride has been described, where the reaction causes a rupture in the N-N bond of the methylhydrazone, leading to the formation of symmetrical azine .

Molecular Structure Analysis

The molecular structure of salicylaldehyde azine has been determined using X-ray crystallography. The molecules are centrosymmetric and nearly planar, with small deviations from planarity due to intramolecular overcrowding. The bond distances within the benzene ring are consistent with a significant contribution from a resonance quinonoid form. A strong internal hydrogen bond binds the phenolic hydroxy-group to the nearest nitrogen atom in the azine chain .

Chemical Reactions Analysis

Salicylaldehyde azine undergoes ultrafast excited-state intramolecular proton transfer (ESIPT) with a characteristic time below 50 fs. The kinetics of decay of keto-tautomers in excited states was followed by transient absorption and stimulated emission bands . The dynamics of anion- and keto-type photochromic salicylaldehyde azine have been studied, revealing a stepwise formation of different conformers of the anions . Furthermore, a trefoil-shaped salicylaldehyde azine derivative displays base-induced multi-state luminescence, with a three-step deprotonation confirmed using various spectroscopic techniques .

Physical and Chemical Properties Analysis

Salicylaldehyde azine exhibits high thermal stability and good light-emitting behavior in the solid state. It can be used to dye cellulose and KBr, and its fluorescence intensity is not significantly affected by pH changes. However, the addition of TFA leads to slight fluorescence quenching, and the fluorescence intensity increases with the concentration of potassium tert-butoxide, indicating its potential use in the determination of potassium tert-butoxide . The luminescent salicylaldehyde azines with different substituents display strong fluorescence with large Stokes shifts in water and solid medium, and can be used as ratiometric fluorescent pH probes with a broad pH range .

Scientific Research Applications

Aggregation-Induced Emission Characteristics

Salicylaldehyde azine derivatives exhibit aggregation-induced emission enhancement (AIEE) characteristics. They show weak fluorescence in good solvents but strong emission in poor solvents, with the AIEE color varying from green to red depending on substituents. This phenomenon has potential applications in fluorescence sensing of hydrazine (Tang, Xiang, & Tong, 2009).

Antioxidant and Antibacterial Activities

Salicylaldehyde azine has been synthesized and shown to exhibit significant antibacterial activities against Staphylococcus aureus and Escherichia coli. Additionally, it demonstrates notable total antioxidant capacity (Li, Tan, & Jie, 2011).

Fluorescence Staining Applications

Salicylaldehyde azine has been used in fluorescence staining, particularly in the determination of potassium tert-butoxide. It exhibits high thermal stability and good light-emitting behavior in solid state, making it a suitable candidate for various staining applications (Jinlai et al., 2016).

Ratiometric Fluorescent pH Probes

Luminescent salicylaldehyde azines can function as ratiometric fluorescent pH probes. They display strong fluorescence in water and solid medium and can be used to measure pH over a broad range, making them valuable in chemical and biological studies (Ma et al., 2015).

Chemosensor for Copper(II) Ions

Salicylaldehyde azine acts as a selective chemosensor for Copper(II) ions. It shows special selectivity and sensitivity to Cu2+ in UV-vis and fluorescence spectrum studies, making it a potential candidate for detecting copper ions in various environments (Zhang Qiang, 2011).

Corrosion Inhibition

Salicylaldehyde azine-functionalized materials have been studied for their potential in inhibiting mild steel corrosion. These materials demonstrate promising applications in coatings and protective layers to prevent corrosion in various industrial settings (Aly et al., 2020).

Photochromic and Photophysical Properties

Studies have explored the photochromic cycle and photophysical properties of salicylaldehyde azine, revealing insights into its resistance to hydrolysis and potential application in photochromic materials (Ziółek, Filipczak, & Maciejewski, 2008).

Two-Photon Absorption

Salicylaldehyde azine demonstrates two-photon absorption properties, suggesting its utility in nonlinear photonics applications. This feature opens doors to its use in various optical and electronic devices (Souza et al., 2013).

Safety And Hazards

Salicylaldehyde azine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOVYWBRBMYHPC-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014692
Record name Benzaldehyde, 2-hydroxy-, ((2-hydroxyphenyl)methylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylaldehyde azine

CAS RN

959-36-4
Record name Salicylaldehyde azine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-hydroxy-, ((2-hydroxyphenyl)methylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α'-azinodi-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
772
Citations
J Tong, K Zhang, J Wang, H Li, F Zhou… - Journal of Materials …, 2020 - pubs.rsc.org
… Salicylaldehyde azine (SAA) and its derivatives exhibit a great potential for practical … As an alternative building block, Keto-Salicylaldehyde Azine (KSA) was developed by our group for …
Number of citations: 16 pubs.rsc.org
MG Mohamed, RC Lin, JH Tu, FH Lu, JL Hong… - RSC Advances, 2015 - pubs.rsc.org
… In this report, we designed a new and simple salicylaldehyde azine-functionalized benzoxazine (azine-BZ) monomer via Mannich condensation reaction of aniline and …
Number of citations: 17 pubs.rsc.org
KI Aly, MG Mohamed, O Younis, MH Mahross… - Progress in Organic …, 2020 - Elsevier
… In this work, we have successfully designed a new simple salicylaldehyde azine-functionalized benzoxazine (Azine-BZ−CH 3 ) monomer via Mannich condensation reaction of 1,2-bis(2,…
Number of citations: 70 www.sciencedirect.com
G Arcovito, M Bonamico, A Domenicano… - Journal of the Chemical …, 1969 - pubs.rsc.org
The crystal and molecular structure of salicylaldehyde azine has been determined by Patterson and Fourier methods from three-dimensional X-ray data, and refined by anisotropic least-…
Number of citations: 30 pubs.rsc.org
H Zhang, S Liu, C Zhang, J Fan, L Lin, C Wang… - … Acta Part A: Molecular …, 2019 - Elsevier
The Salicylaldehyde azine (H 2 SA) and 2,2'-[1,4-Phenylenebis{(E)-nitrilomethylidyne}] bisphenol (H 2 SPA) with double proton transfer characteristics were synthesized recently (Phys. …
Number of citations: 8 www.sciencedirect.com
S Kagatikar, D Sunil, D Kekuda, SD Kulkarni… - Journal of Molecular …, 2020 - Elsevier
… In the present study, two esters of salicylaldehyde azine SAE-F and SAE-NF were synthesized and their structural characterization were performed using FT-IR, 1 H and 13 C NMR, UV–…
Number of citations: 5 www.sciencedirect.com
M Ziółek, K Filipczak, A Maciejewski - Chemical Physics Letters, 2008 - Elsevier
The photochromic cycle of the salicylaldehyde azine (SAA) has been investigated by means of the stationary and time-resolved UV–vis spectroscopy in a number of differently …
Number of citations: 56 www.sciencedirect.com
J Zhao, Z Li, B Jin - Journal of Luminescence, 2021 - Elsevier
In this work, we mainly focus on exploring the excited state hydrogen bonding dynamics and excited state intramolecular proton transfer (ESIPT) mechanism for a SAA derivative with …
Number of citations: 14 www.sciencedirect.com
N Taniguchi, M Naito, S Miyagawa, Y Tokunaga - RSC advances, 2021 - pubs.rsc.org
A trefoil-shaped salicylaldehyde azine derivative bearing multiple acidic protons displays base-induced multi-state luminescence. The azine was prepared through the reaction of 1,3,5-…
Number of citations: 2 pubs.rsc.org
X Chen, R Wei, Y Xiang, Z Zhou, K Li… - The Journal of …, 2011 - ACS Publications
A salicylaldehyde azine-based derivative, which exhibited switchable solid-state fluorescence in response to external thermal and mechanical grinding stimulus, was reported in this …
Number of citations: 58 pubs.acs.org

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